Estradiol valerate

Catalog No.
S527454
CAS No.
979-32-8
M.F
C23H32O3
M. Wt
356.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estradiol valerate

CAS Number

979-32-8

Product Name

Estradiol valerate

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate

Molecular Formula

C23H32O3

Molecular Weight

356.5 g/mol

InChI

InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1

InChI Key

RSEPBGGWRJCQGY-RBRWEJTLSA-N

SMILES

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

Solubility

Soluble in DMSO.

Synonyms

17 beta Estradiol, 17 beta Oestradiol, 17 beta-Estradiol, 17 beta-Oestradiol, Aerodiol, Delestrogen, Estrace, Estraderm TTS, Estradiol, Estradiol 17 alpha, Estradiol 17 beta, Estradiol 17beta, Estradiol Anhydrous, Estradiol Hemihydrate, Estradiol Hemihydrate, (17 alpha)-Isomer, Estradiol Monohydrate, estradiol valerate, estradiol valeriante, Estradiol, (+-)-Isomer, Estradiol, (-)-Isomer, Estradiol, (16 alpha,17 alpha)-Isomer, Estradiol, (16 alpha,17 beta)-Isomer, Estradiol, (17-alpha)-Isomer, Estradiol, (8 alpha,17 beta)-(+-)-Isomer, Estradiol, (8 alpha,17 beta)-Isomer, Estradiol, (9 beta,17 alpha)-Isomer, Estradiol, (9 beta,17 beta)-Isomer, Estradiol, Monosodium Salt, Estradiol, Sodium Salt, Estradiol-17 alpha, Estradiol-17 beta, Estradiol-17beta, Oestradiol, Ovocyclin, Progynon Depot, Progynon-Depot, Progynova, Vivelle

Canonical SMILES

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

Isomeric SMILES

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C

Description

The exact mass of the compound Estradiol valerate is 356.23514 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17590. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Estrogens. It belongs to the ontological category of steroid ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Menopausal Hormone Therapy (MHT)

    Estradiol valerate is a common form of estrogen used in MHT for women experiencing symptoms like hot flashes, vaginal dryness, and sleep problems after menopause. Research shows it can effectively alleviate these symptoms and improve bone health A Clinical Study of the Effect of Estradiol Valerate on Sleep Disorders, Negative Emotions, and Quality of Life in Perimenopausal Women - NCBI: .

  • Osteoporosis Prevention

    Estrogen plays a crucial role in bone health, and its decline after menopause can lead to osteoporosis. Studies demonstrate that EV administration can suppress bone remodeling and potentially reduce bone loss in women who have undergone surgical menopause Effects of early estradiol valerate administration on bone turnover markers in surgically induced menopausal women: .

  • Treatment of Prostate Cancer

    In some cases, blocking estrogen production can be a treatment for prostate cancer. EV can be used in high doses to achieve this by suppressing the function of the hypothalamus-pituitary-gonadal axis Estradiol valerate - Wikipedia: .

  • Birth Control

    Estradiol valerate is also being investigated as a component of combined oral contraceptives (COCs). Research suggests that it may have a more favorable effect on inflammatory markers compared to synthetic estrogens like ethinyl estradiol Estradiol Valerate in COC Has More Favorable Inflammatory Profile Than Synthetic Ethinyl Estradiol: A Randomized Trial | The Journal of Clinical Endocrinology & Metabolism | Oxford Academic: .

  • Treatment of Breast Cancer

    While estrogen can promote the growth of some breast cancers, low-dose EV therapy is being explored as a potential treatment for women who have developed resistance to aromatase inhibitors, another form of hormone therapy for breast cancer Estradiol valerate - Wikipedia: .

Estradiol valerate is chemically classified as an ester of estradiol with the formula C23H32O3 and a molecular weight of approximately 356.4984 g/mol . It is known by various names, including 17β-estradiol valerate and estra-1,3,5(10)-triene-3,17-diol (17β)-, 17-pentanoate . As an estrogenic compound, it acts as an agonist of the estrogen receptor but has a lower affinity for the receptor compared to estradiol itself. Estradiol valerate is typically administered via intramuscular injection or oral tablets .

Once injected intramuscularly, EV is converted to estradiol through hydrolysis. Estradiol then binds to estrogen receptors in various tissues throughout the body, primarily the uterus, breasts, vagina, and bones. This binding triggers a cascade of cellular events that exert estrogenic effects, such as:

  • Stimulating endometrial growth in the uterus.
  • Promoting breast development.
  • Maintaining vaginal health.
  • Increasing bone mineral density.
  • Suppressing testosterone production in males.

Estradiol valerate is generally well-tolerated but can cause side effects like:

  • Breast tenderness.
  • Irregular bleeding.
  • Nausea and vomiting.
  • Leg cramps.
  • Increased risk of blood clots with prolonged use [].

Safety precautions include:

  • Not recommended for use in pregnant or breastfeeding women due to potential fetal harm.
  • Should be used with caution in individuals with a history of blood clots, stroke, or certain cancers [].

Upon administration, estradiol valerate undergoes hydrolysis to release estradiol and valeric acid. This process occurs in the liver and other tissues through the action of esterases . The cleavage of the ester bond leads to the formation of estradiol, which then exerts its biological effects by binding to estrogen receptors. The metabolic pathway also involves conversion to various metabolites, including estrone and estriol, through hydroxylation reactions facilitated by cytochrome P450 enzymes .

Estradiol valerate exhibits biological activity primarily through its conversion to estradiol. Estradiol is crucial for the development and maintenance of female reproductive tissues and secondary sexual characteristics. It influences numerous physiological processes such as menstrual cycle regulation and bone density maintenance. The half-life of estradiol valerate varies depending on the route of administration; for instance, intramuscular injections can have a half-life ranging from 1.2 to 7.2 days .

The synthesis of estradiol valerate typically involves the esterification of estradiol with valeric acid. This reaction can be catalyzed by acid catalysts under controlled conditions to yield estradiol valerate efficiently. The process may utilize techniques such as refluxing or microwave-assisted synthesis to enhance yields and reduce reaction times .

Estradiol valerate is predominantly used in hormone replacement therapy for menopausal women to alleviate symptoms associated with estrogen deficiency. It is also employed in contraceptive formulations due to its estrogenic properties. Additionally, it plays a role in treating certain hormonal disorders and conditions like endometriosis or polycystic ovary syndrome .

Estradiol valerate interacts with several metabolic pathways in the body. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2 . Drug interactions may occur with substances that induce or inhibit these enzymes. For example, inducers like St. John’s Wort can reduce plasma concentrations of estradiol valerate, potentially diminishing its therapeutic effects . Conversely, inhibitors such as ketoconazole may increase its levels.

Estradiol valerate shares structural similarities with various other estrogens but has distinct characteristics that set it apart:

Compound NameChemical StructureUnique Features
EstradiolC18H24O2Natural estrogen with high receptor affinity
Estradiol acetateC20H26O3More potent than estradiol due to acetyl group
Estradiol benzoateC23H28O3Used for similar therapeutic purposes
EstroneC18H22O2A weaker estrogen compared to estradiol
Ethinyl estradiolC20H24O2Synthetic form with higher bioavailability
Estradiol cypionateC23H30O3Longer duration of action than estradiol valerate

Uniqueness: Estradiol valerate's unique feature lies in its ester structure that allows for gradual release of estradiol upon hydrolysis, providing a sustained effect compared to other estrogens that may have more immediate impacts.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

356.23514488 g/mol

Monoisotopic Mass

356.23514488 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OKG364O896

GHS Hazard Statements

Aggregated GHS information provided by 85 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (21.18%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (49.41%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (96.47%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (28.24%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H413 (29.41%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Estradiol valerate is commercially available as an intramuscular injection as the product Delestrogen and is indicated for the treatment of moderate to severe vasomotor symptoms and vulvovaginal atrophy due to menopause, for the treatment of hypoestrogenism due to hypogonadism, castration or primary ovarian failure, and for the treatment of advanced androgen-dependent carcinoma of the prostate (for palliation only). Estradiol valerate is also available in combination with [DB09123] as the commercially available product Natazia used for the prevention of pregnancy and for the treatment of heavy menstrual bleeding.
FDA Label

Pharmacology

Estrogen mediates its effects across the body through potent agonism of the Estrogen Receptor (ER), which is located in various tissues including in the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain. Estradiol binds to both subtypes of the Estrogen Receptor: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). Estradiol also acts as a potent agonist of G Protein-coupled Estrogen Receptor (GPER), which has recently been recognized as a major mediator of estradiol's rapid cellular effects [A31620].
Estradiol Valerate is the parenterally-administered synthetic valerate ester of estradiol, a steroid sex hormone vital to the maintenance of fertility and secondary sexual characteristics in females. As the primary, most potent estrogen hormone produced by the ovaries, estradiol binds to and activates specific nuclear receptors. This agent exhibits mild anabolic and metabolic properties, and increases blood coagulability. (NCI04)

MeSH Pharmacological Classification

Estrogens

Mechanism of Action

Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. Increases in the down-stream effects of ER binding reverses some of the symptoms of menopause, which are primarily caused by a loss of estrogenic activity.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

979-32-8

Absorption Distribution and Excretion

IM Injection: When conjugated with aryl and alkyl groups for parenteral administration, the rate of absorption of oily preparations is slowed with a prolonged duration of action, such that a single intramuscular injection of estradiol valerate or estradiol cypionate is absorbed over several weeks. Natazia: After oral administration of estradiol valerate, cleavage to 17β-estradiol and valeric acid takes place during absorption by the intestinal mucosa or in the course of the first liver passage. This gives rise to estradiol and its metabolites, estrone and other metabolites. Maximum serum estradiol concentrations of 73.3 pg/mL are reached at a median of approximately 6 hours (range: 1.5–12 hours) and the area under the estradiol concentration curve [AUC(0–24h)] was 1301 pg·h/mL after single ingestion of a tablet containing 3 mg estradiol valerate under fasted condition on Day 1 of the 28-day sequential regimen.
Estradiol, estrone and estriol are excreted in the urine along with glucuronide and sulfate conjugates.

Metabolism Metabolites

Exogenous estrogens are metabolized using the same mechanism as endogenous estrogens. Estrogens are partially metabolized by cytochrome P450.

Wikipedia

Estradiol_valerate
2C-O-4

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-08-15

Facile fabrication of 17β-estradiol electrochemical sensor using polyaniline/carbon dot-coated glassy carbon electrode with synergistically enhanced electrochemical stability

Preeyanuch Supchocksoonthorn, Ma Concepcion Alvior Sinoy, Mark Daniel G de Luna, Peerasak Paoprasert
PMID: 34517640   DOI: 10.1016/j.talanta.2021.122782

Abstract

Previous 17β-estradiol sensors required expensive reagents or complicated fabrication of sensing probes. In this work, a cheap, simple, and reusable electrochemical sensor based on commercially available polyaniline (PANI) and carbon dots (CDs) synthesized from iota-carrageenan was developed for the sensitive detection of 17β-estradiol. The sensor was simply prepared by drop-casting CDs/PANI composite on a glassy carbon electrode (GCE) using poly(vinylidene fluoride) as a binder. With synergistic contributions from both CDs and PANI, the CDs-PANI/GCE was much more electrochemically stable than the CDs/GCE or PANI/GCE. The CDs-PANI/GCE was sensitive to 17β-estradiol across a linear range from 0.001 to 100 μmol L
with a detection limit of 43 nmol L
. The electrochemical measurement can be performed in 2 min and the probe can be reused for several hundred times. The CDs-PANI/GCE was selective towards 17β-estradiol against several interferences and gave excellent recovery between 94.4 and 103.7 % from real sample analysis. From intensive investigation on electron transfer process and energy levels, the oxidation reaction of 17β-estradiol occurred on the surface of CDs-PANI/GCE via favorable energy levels and dominantly surface adsorption process through π-π stacking and hydrogen bonding between 17β-estradiol and CDs/PANI. Such unique interfacial interactions also resulted in the synergistically enhanced electrochemical stability of the modified electrode.


DEHP exposure to lactating mice affects ovarian hormone production and antral follicle development of offspring

Jing-Cai Liu, Chun-Hua Xing, Yi Xu, Zhen-Nan Pan, Hao-Lin Zhang, Yu Zhang, Shao-Chen Sun
PMID: 34492810   DOI: 10.1016/j.jhazmat.2021.125862

Abstract

Di (2-ethylhexyl) phthalate (DEHP) is widely used as a plastic additive and it could induce reproduction defects and fertility in mammals as environmental endocrine disruptor. However, the effects and potential mechanism of DEHP exposure during lactation stage on follicular development of offspring are still unclear. In this study, we found that the total primordial follicle number and antral follicles in the suckling of mice exposed to DEHP during lactation was significantly reduced. RNA-seq analysis results showed that the transcription levels of genes related to steroid production, ovarian hormone secretion and oxidative stress were significantly changed, which led to a decrease in 17β-estradiol and an increase in oxidative stress. The proportion of DNA damage marker γH2AX in the ovary of female suckling exposed to DEHP was significantly increased. We also found an increase in the level of ovarian apoptosis, and the proliferation of ovarian granulosa cells was inhibited. These alterations also lead to abnormal spindle and chromosome misalignment during oocyte maturation. Overall, our data indicate that lactation exposure to DEHP can affect the secretion of hormones and the development of antral follicles in suckling mice by affecting the secretion pathways of ovarian hormone enzymes and oxidative stress pathway.


A combined injectable contraceptive improves plasma redox status and does not induce vascular changes in female rats

Ludmilla C DO Espírito Santo Nery, Leslie C S Braz, Leticia L D M Ferreira, Flávia P Vieira, Leandro L DA Silva, Helene N H Blanc, Juliana M Raimundo
PMID: 34406287   DOI: 10.1590/0001-3765202120201924

Abstract

This study aimed to investigate the effects of the combined injectable contraceptive (CIC) containing estradiol valerate (EV) and norethisterone enanthate (NET-EN) on aorta function and morphology, as well as on redox status, of female Wistar rats. Female rats (9-10 weeks of age) received intramuscular injections of CIC (0.1 mg EV plus 1 mg NET-EN) or castor oil (control group, CTL) for 8 weeks, once a week. Food intake, body weight and systolic blood pressure were measured during the treatment period. Thoracic aortic segments were prepared for isometric tension recording and morphological analysis. Redox status was evaluated by total oxidant status (TOS) and lipid peroxidation (LP) on plasma and reduced glutathione (GSH) on whole blood. CIC group presented lower food intake and lower total weight gain compared to CTL group. There was no change in systolic blood pressure, vascular response of aorta to phenylephrine and acetylcholine and aorta thickness. Plasma TOS and LP values were reduced in CIC group, although GSH was not altered. It was shown that the long-term treatment with the CIC containing EV plus NET-EN does not induce endothelial dysfunction and histomorphometric changes of vascular wall, as well as improves redox status on female Wistar rats.


The effect of heat stress on proliferation, synthesis of steroids, and gene expression of duck granulosa cells

Chen Yang, Xue-Bing Huang, Shi-Jian Chen, Xiu-Jin Li, Xin-Liang Fu, Dan-Ning Xu, Yun-Bo Tian, Wen-Jun Liu, Yun-Mao Huang
PMID: 34405917   DOI: 10.1111/asj.13617

Abstract

Granulosa cells (GCs) play an important role in the development of follicles. In this study, we investigate the impact of heat stress at 41°C and 43°C on duck GCs' proliferation and steroids secretion. And, the transcriptomic responses to heat treatment were examined using RNA-sequencing analysis. Digital gene expression profiling was used to screen and identify differentially expressed genes (fold change ≥ 2 and Q value < 0.05). Further, the differential expression genes (DEGs) were classified into GO categories and KEGG pathways. The results show that duck GCs blocked in the G1 phase were increased on exposure to heat stress. Meanwhile, the expression of proliferative genes, which were essential for the transition from G1 to S phase, was inhibited. At the same time, heat stress inhibited the estradiol synthesis of GCs by decreasing CYP11A1 and CYP19A1 gene expression. A total of 241 DEGs including 181 upregulated and 60 downregulated ones were identified. Transcriptome result shows that heat shock protein and CXC chemokines gene were significantly activated during heat stress. While collagenases (MMP1 and MMP13) and strome lysins (MMP3) were downregulated. And, the hedgehog signaling pathway may be a prosurvival adaptive response under heat stress. These results offer a basis for better understanding the molecular mechanism underlying lay-eggs-less in ducks under heat stress.


Sex steroid hormones are associated with mortality in COVID-19 patients: Level of sex hormones in severe COVID-19

Ingeborg E van Zeggeren, Anita Boelen, Diederik van de Beek, Annemieke C Heijboer, Alexander P J Vlaar, Matthijs C Brouwer, Amsterdam UMC COVID-19 Biobank
PMID: 34449505   DOI: 10.1097/MD.0000000000027072

Abstract

In patients with coronavirus disease 2019 (COVID-19), men are more severely affected than women. Multiple studies suggest that androgens might play a role in this difference in disease severity. Our objective was to assess the association between sex hormone levels and mortality in patients with severe COVID-19.We selected patients from the Amsterdam University Medical Centers COVID-19 Biobank, in which patients admitted to hospital in March and April 2020, with reverse transcription-polymerase chain reaction proven severe acute respiratory syndrome-coronavirus-2 infection, were prospectively included. Specifically, we included postmenopausal women (>55 years) and age-matched men, with a mortality of 50% in each group. Residual plasma samples were used to measure testosterone, estradiol, sex hormone binding globulin (SHBG), and albumin. We investigated the association of the levels of these hormones with mortality in men and women.We included 16 women and 24 men in March and April 2020 of whom 7 (44%) and 13 (54%), respectively, died. Median age was 69 years (interquartile range [IQR] 64-75). In men, both total and free testosterone was significantly lower in deceased patients (median testosterone 0.8 nmol/L [IQR 0.4-1.9] in deceased patients vs 3.2 nmol/L [IQR 2.1-7.5] in survivors; P < .001, and median free testosterone 33.2 pmol/L [IQR 15.3-52.2] in deceased patients vs 90.3 pmol/L [IQR 49.1-209.7] in survivors; P = .002). SHBG levels were significantly lower in both men and women who died (18.5 nmol/L [IQR 11.3-24.3] in deceased patients vs 34.0 nmol/L [IQR 25.0-48.0] in survivors; P < .001). No difference in estradiol levels was found between deceased and surviving patients.Low SHBG levels were associated with mortality rate in patients with COVID-19, and low total and free testosterone levels were associated with mortality in men. The role of testosterone and SHBG and potential of hormone replacement therapy needs further exploration in COVID-19.


Associations of serum estradiol level, serum estrogen receptor-alpha level, and estrogen receptor-alpha polymorphism with male infertility: A retrospective study

Hongcheng Luo, Yanxin Huang, Mengran Han, Yanfang Pang, Pei Yu, Yujin Tang, Huixiong Yuan, Jie Li, Wencheng Chen
PMID: 34398012   DOI: 10.1097/MD.0000000000026577

Abstract

Estradiol regulates spermatogenesis partly via estrogen receptor-alpha (ESRα). This study aimed to analyze the associations of serum estradiol level, serum ESRα level, and ESRα gene polymorphisms with sperm quality.This retrospective study included infertile men attending the Reproductive Center, Affiliated Hospital of Youjiang Medical University for Nationalities, and a control group without a history of fertility (October, 2016 to March, 2017). Data regarding sperm quality, serum levels of estradiol and ESRα, and rs2234693C/T genotype were extracted from the medical records. Pearson/Spearman correlations (as appropriate) between estradiol level, ESRα level, and sperm quality parameters were evaluated.The analysis included 215 men with infertility and 83 healthy controls. The infertile group had higher serum levels of estradiol (147.57 ± 35.3 vs 129.62 ± 49.11 pg/mL, P < .05) and ESRα (3.02 ± 2.62 vs 1.33 ± 0.56 pg/mL, P < .05) than the control group. For the infertile group, serum estradiol level was negatively correlated with sperm concentration, percentage of progressively motile sperm, and percentage of sperm with normal morphology (r = 0.309, 0.211, and 0.246, respectively; all P < .05). Serum estradiol and ESRα levels were lower in infertile men with normozoospermia than in those with azoospermia, oligozoospermia, mild azoospermia, or malformed spermatozoa (all P < .05). Sperm concentration, percentage of progressively motile sperm, serum ESRα level, and serum estradiol level did not differ significantly among the rs2234693 CC, CT, and TT genotypes.Elevated serum levels of estradiol and possibly ESRα might have a negative impact on sperm quality and fertility, whereas single nucleotide polymorphisms at rs2234693 of the ESRα gene had little or no effect.


Genomics-guided identification of potential modulators of SARS-CoV-2 entry proteases, TMPRSS2 and Cathepsins B/L

Kartikay Prasad, Suliman Yousef AlOmar, Eman Abdullah Almuqri, Hassan Ahmed Rudayni, Vijay Kumar
PMID: 34407143   DOI: 10.1371/journal.pone.0256141

Abstract

SARS-CoV-2 requires serine protease, transmembrane serine protease 2 (TMPRSS2), and cysteine proteases, cathepsins B, L (CTSB/L) for entry into host cells. These host proteases activate the spike protein and enable SARS-CoV-2 entry. We herein performed genomic-guided gene set enrichment analysis (GSEA) to identify upstream regulatory elements altering the expression of TMPRSS2 and CTSB/L. Further, medicinal compounds were identified based on their effects on gene expression signatures of the modulators of TMPRSS2 and CTSB/L genes. Using this strategy, estradiol and retinoic acid have been identified as putative SARS-CoV-2 alleviation agents. Next, we analyzed drug-gene and gene-gene interaction networks using 809 human targets of SARS-CoV-2 proteins. The network results indicate that estradiol interacts with 370 (45%) and retinoic acid interacts with 251 (31%) human proteins. Interestingly, a combination of estradiol and retinoic acid interacts with 461 (56%) of human proteins, indicating the therapeutic benefits of drug combination therapy. Finally, molecular docking analysis suggests that both the drugs bind to TMPRSS2 and CTSL with the nanomolar to low micromolar affinity. The results suggest that these drugs can simultaneously target both the entry pathways of SARS-CoV-2 and thus can be considered as a potential treatment option for COVID-19.


Impact of Estrogen Withdrawal and Replacement in Female Mice along the Intestinal Tract. Comparison of E2 Replacement with the Effect of a Mixture of Low Dose Pollutants

Claudie Pinteur, Benoit Julien, Nathalie Véga, Hubert Vidal, Danielle Naville, Brigitte Le Magueresse-Battistoni
PMID: 34444432   DOI: 10.3390/ijerph18168685

Abstract

Postmenopausal women represent a vulnerable population towards endocrine disruptors due to hormonal deficit. We previously demonstrated that chronic exposure of ovariectomized C57Bl6/J mice fed a high-fat, high-sucrose diet to a low-dose mixture of chemicals with one dioxin, one polychlorobiphenyl, one phthalate, and bisphenol A triggered metabolic alterations in the liver but the intestine was not explored. Yet, the gastrointestinal tract is the main route by which pollutants enter the body. In the present study, we investigated the metabolic consequences of ovarian withdrawal and E2 replacement on the various gut segments along with investigating the impact of the mixture of pollutants. We showed that genes encoding estrogen receptors (Esr1, Gper1 not Esr2), xenobiotic processing genes (e.g., Cyp3a11, Cyp2b10), and genes related to gut homeostasis in the jejunum (e.g., Cd36, Got2, Mmp7) and to bile acid biosynthesis in the gut (e.g., Fgf15, Slc10a2) and liver (e.g., Abcb11, Slc10a1) were under estrogen regulation. Exposure to pollutants mimicked some of the effects of E2 replacement, particularly in the ileum (e.g., Esr1, Nr1c1) suggesting that the mixture had estrogen-mimetic activities. The present findings have important implications for the understanding of estrogen-dependent metabolic alterations with regards to situations of loss of estrogens as observed after menopause.


Could Kallikrein-Related Serine Peptidase 3 Be an Early Biomarker of Environmental Exposure in Young Women?

Salvatore Raimondo, Mariacira Gentile, Giusy Esposito, Tommaso Gentile, Ida Ferrara, Claudia Crescenzo, Mariangela Palmieri, Felice Cuomo, Stefania De Filippo, Gennaro Lettieri, Marina Piscopo, Luigi Montano
PMID: 34444582   DOI: 10.3390/ijerph18168833

Abstract

Bisphenols and phthalates affect androgen receptor-mediated signaling that directly regulates Kallikrein-Related serine Peptidase 3 (KLK3) secretion, indicating that environmental factors may play a role in KLK3 secretion. With the aim of obtaining preliminary data on whether KLK3 could serve as an early marker of environmental pollution effects, in 61 and 58 healthy women living in a high environmental impact (HEI) and low environmental impact (LEI) area, respectively, serum KLK3 levels at different phases of menstrual cycle were measured. KLK3 values resulted in always being higher in the HEI group with respect to the LEI group. These differences were particularly relevant in the ovulatory phase (cycle day 12°-13°) of the menstrual cycle. The differences in KLK3 values during the three phases of the menstrual cycle were significant in the LEI group differently from the HEI group. In addition, higher progesterone levels were observed in the LEI group with respect to the HEI group in the luteal phase, indicating an opposite trend of KLK3 and progesterone in this phase of the menstrual cycle. Although changes in KLK3 could also depend on other factors, these preliminary data could be an early indication of an expanding study of the role of biomarkers in assessing early environmental effects for female reproductive health.


Spectral dynamic causal modelling in healthy women reveals brain connectivity changes along the menstrual cycle

Esmeralda Hidalgo-Lopez, Peter Zeidman, TiAnni Harris, Adeel Razi, Belinda Pletzer
PMID: 34376799   DOI: 10.1038/s42003-021-02447-w

Abstract

Longitudinal menstrual cycle studies allow to investigate the effects of ovarian hormones on brain organization. Here, we use spectral dynamic causal modelling (spDCM) in a triple network model to assess effective connectivity changes along the menstrual cycle within and between the default mode, salience and executive control networks (DMN, SN, and ECN). Sixty healthy young women were scanned three times along their menstrual cycle, during early follicular, pre-ovulatory and mid-luteal phase. Related to estradiol, right before ovulation the left insula recruits the ECN, while the right middle frontal gyrus decreases its connectivity to the precuneus and the DMN decouples into anterior/posterior parts. Related to progesterone during the mid-luteal phase, the insulae (SN) engage to each other, while decreasing their connectivity to parietal ECN, which in turn engages the posterior DMN. When including the most confident connections in a leave-one out cross-validation, we find an above-chance prediction of the left-out subjects' cycle phase. These findings corroborate the plasticity of the female brain in response to acute hormone fluctuations and may help to further understand the neuroendocrine interactions underlying cognitive changes along the menstrual cycle.


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